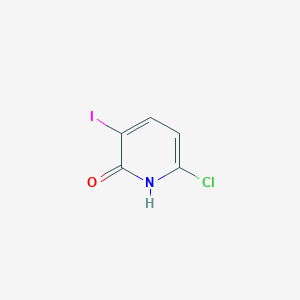

6-Chloro-3-iodopyridin-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3-iodo-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClINO/c6-4-2-1-3(7)5(9)8-4/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGFVVYAFTYTPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Chloro-3-iodopyridin-2-ol chemical properties

An In-Depth Technical Guide to 6-Chloro-3-iodopyridin-2-ol: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated pyridinone derivative that has emerged as a pivotal building block in modern organic synthesis. Its unique structural arrangement, featuring a pyridinone core functionalized with both a chlorine and an iodine atom, imparts a versatile reactivity profile that is highly sought after by researchers in medicinal chemistry and materials science. The strategic placement of these two distinct halogen atoms allows for selective, stepwise functionalization, making it an invaluable intermediate for constructing complex molecular architectures.

This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its fundamental chemical properties, explore a validated synthetic protocol, analyze its reactivity, and discuss its applications, with a grounding in established scientific principles and field-proven insights.

Physicochemical and Structural Properties

The identity of this compound is defined by its molecular structure and associated physical properties. As a substituted 2-pyridone, it exists in a tautomeric equilibrium with its corresponding hydroxypyridine form, a crucial consideration for its reactivity and characterization.

Key Properties

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 6-Chloro-2-hydroxy-3-iodopyridine, 6-Chloro-2-iodo-3-hydroxypyridine | [1] |

| CAS Number | 1224719-11-2 | |

| Molecular Formula | C₅H₃ClINO | [1][2] |

| Molecular Weight | 255.44 g/mol | [1][2] |

| Appearance | Solid | [3] |

| XLogP3-AA | 2.1 | [1] |

| Hydrogen Bond Donor | 1 | [1] |

| Hydrogen Bond Acceptor | 2 | [1] |

| Topological Polar Surface Area | 33.1 Ų | [1] |

| Storage Conditions | Store at 2-8°C in a dark place under an inert atmosphere | [3] |

Structural Analysis: The Role of Tautomerism

A critical feature of 2-pyridones is their ability to exist in equilibrium with their 2-hydroxypyridine tautomers. In the case of this compound, this equilibrium between the lactam (pyridone) and lactim (hydroxypyridine) forms is fundamental to its chemical behavior. While the pyridin-2-one form generally predominates in solution and the solid state for the parent compound, the specific substituents can influence the position of this equilibrium.[4][5] The presence of both tautomers is an important consideration in reaction design, as they may exhibit different reactivities.

Caption: Tautomeric equilibrium of this compound.

Synthesis and Purification

The synthesis of this key intermediate is typically achieved through the electrophilic iodination of a corresponding pyridinol precursor. The following protocol is a robust method for its preparation, validated by NMR analysis.[6]

Experimental Protocol: Iodination of 6-Chloropyridin-3-ol

This procedure details the direct iodination of 6-chloropyridin-3-ol using molecular iodine.

Materials:

-

6-Chloropyridin-3-ol

-

Iodine (I₂)

-

Sodium carbonate (Na₂CO₃)

-

Tetrahydrofuran (THF)

-

Deionized Water

-

Hexane

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 6-Chloropyridin-3-ol (1.0 eq) in a 1:1 mixture of THF and water.

-

Addition of Reagents: Add sodium carbonate (2.0 eq) to the solution, followed by the portion-wise addition of iodine (1.2 eq).

-

Causality Note: Sodium carbonate acts as a base to deprotonate the hydroxyl group of the pyridinol, forming a more nucleophilic phenoxide-like species that readily attacks the electrophilic iodine. The biphasic solvent system facilitates the dissolution of both the organic starting material and the inorganic base.

-

-

Reaction: Stir the mixture vigorously at room temperature for approximately 4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up & Extraction:

-

Upon completion, transfer the reaction mixture to a separatory funnel. The product will be predominantly in the aqueous phase.

-

Wash the separated aqueous phase with hexane (2x volumes) to remove any unreacted iodine and nonpolar impurities.

-

Carefully adjust the pH of the aqueous phase to ~7 using hydrochloric acid.

-

Extract the neutralized aqueous phase with ethyl acetate (4x volumes).

-

Causality Note: The product is deprotonated and water-soluble under basic conditions. Neutralization protonates the product, increasing its organic solubility for efficient extraction into ethyl acetate.

-

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Wash the crude solid with a minimal amount of cold ethyl acetate to afford the purified 6-chloro-2-iodopyridin-3-ol. A typical yield is around 75%.[6]

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Structural confirmation is paramount in synthesis. While a comprehensive set of spectra is not publicly available, existing data and predictive analysis provide a clear characterization profile.

-

¹H NMR: The proton NMR spectrum provides definitive structural confirmation. The reported spectrum, likely of the hydroxypyridine tautomer, shows key signals.[6]

-

¹H NMR (400 MHz, DMSO-d₆): δ 11.13 (s, 1H, -OH), 7.31 (dd, J = 8.4, 12.8 Hz, 2H, Ar-H).

-

Expert Analysis: The broad singlet at 11.13 ppm is characteristic of an acidic proton, such as a hydroxyl or N-H group. The doublet of doublets corresponds to the two coupled protons on the pyridine ring.

-

-

¹³C NMR (Predicted): Based on the structure, one would expect to see 5 distinct signals in the aromatic region (approx. 100-160 ppm). The carbon bearing the iodine (C3) would likely be the most upfield due to the heavy atom effect, while the carbons attached to chlorine (C6) and oxygen (C2) would be significantly downfield.

-

Infrared (IR) Spectroscopy (Predicted): The IR spectrum would be highly dependent on the dominant tautomer.

-

Hydroxypyridine form: A broad O-H stretching band around 3200-3400 cm⁻¹.

-

Pyridone form: An N-H stretch around 3100-3300 cm⁻¹ and a strong C=O (amide) stretch around 1650-1680 cm⁻¹.

-

Both forms would exhibit C=C and C=N stretching in the 1400-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS) (Predicted): The mass spectrum should show a molecular ion (M⁺) peak at m/z 255. A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be expected, providing clear evidence of the compound's composition.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents. This allows for selective functionalization, primarily through transition-metal-catalyzed cross-coupling reactions, which are foundational in modern drug discovery.[7]

The C-I bond is significantly more reactive than the C-Cl bond in typical palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This reactivity difference enables chemists to first perform a reaction at the C3 position (iodine) while leaving the C6 position (chlorine) intact for a subsequent transformation. This stepwise approach is a powerful strategy for building molecular complexity.

Caption: General reactivity pathway for this compound.

Applications in Drug Discovery and Agrochemicals

Halogenated heterocycles are privileged scaffolds in medicinal chemistry.[8][9] this compound serves as a critical starting material for a variety of biologically active molecules.

-

Pharmaceuticals: The pyridinone core is present in numerous FDA-approved drugs. This intermediate allows for the introduction of diverse substituents at the C3 and C6 positions, enabling the exploration of structure-activity relationships (SAR) in the development of new agents for oncology, neuroscience, and infectious diseases.[7]

-

Agrochemicals: The development of novel herbicides, fungicides, and pesticides also relies on heterocyclic compounds. This building block can be used to construct new agrochemicals with enhanced efficacy and improved environmental profiles.[7]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. The following information is synthesized from available Safety Data Sheets (SDS).[10][11]

Hazard Identification

| Hazard Class | GHS Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation |

Safe Handling and Emergency Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat. Handle only in a well-ventilated area or under a chemical fume hood.[12]

-

Handling: Avoid breathing dust, fumes, or vapors.[11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Store locked up.[11]

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11]

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]

-

Ingestion: If swallowed, call a POISON CENTER or doctor. Rinse mouth. Do not induce vomiting.

-

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation. Its well-defined physicochemical properties, predictable tautomeric behavior, and, most importantly, its capacity for selective, stepwise functionalization make it a highly valuable intermediate. For scientists engaged in the synthesis of complex molecules for pharmaceutical and agrochemical applications, a thorough understanding of this compound's synthesis, reactivity, and safe handling is essential for leveraging its full potential in the pursuit of scientific discovery.

References

-

PubChem. (n.d.). 6-Chloro-2-iodo-3-hydroxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

G., R. K., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 199-231. Retrieved from [Link]

-

Chemovent. (n.d.). The Chemistry of Innovation: Applications of 2-Chloro-3-iodopyridine. Retrieved from [Link]

-

G., R. K., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

-

Karczmarzyk, Z. (2008). Keto-enol tautomerism in crystals... Acta Crystallographica Section C, 64(Pt 11), o590-4. Retrieved from [Link]

-

Sci-Hub. (n.d.). SYNTHESIS, MOLECULAR STRUCTURE AND TAUTOMERISM OF 1(2)H-DIHYDROPYRAZOLO[3,4-b]PYRIDIN-6-ONES. Retrieved from [Link]

Sources

- 1. 6-Chloro-2-iodo-3-hydroxypyridine | C5H3ClINO | CID 23433158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 188057-26-3 | 6-chloro-2-iodopyridin-3-ol - Synblock [synblock.com]

- 3. 6-Chloro-3-iodo-2-methylpyridine | 249291-79-0 [sigmaaldrich.com]

- 4. Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sci-hub.box [sci-hub.box]

- 6. 6-CHLORO-2-IODO-3-HYDROXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. 6-CHLORO-2-IODO-3-HYDROXYPYRIDINE - Safety Data Sheet [chemicalbook.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 6-Chloro-3-iodopyridin-2-ol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Halogenated Pyridinone Scaffold

6-Chloro-3-iodopyridin-2-ol, and its tautomeric form 6-chloro-3-iodo-pyridin-2(1H)-one, is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development. Its strategic placement of chloro and iodo substituents, coupled with the reactive pyridinone core, makes it a valuable building block for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and applications, with a focus on its role as a scaffold in the development of targeted therapeutics.

The nomenclature of this compound can be ambiguous due to the well-established tautomerism in hydroxypyridines. The pyridin-2-ol form (CAS No. 1224719-11-2) exists in equilibrium with the pyridin-2(1H)-one form. This tautomerism is a critical aspect of its reactivity and biological interactions. For clarity, this guide will primarily refer to the compound as this compound, while acknowledging the presence and significance of its pyridinone tautomer. A related isomer, 6-chloro-2-iodopyridin-3-ol (CAS No. 188057-26-3), also exists and may be referenced for comparative purposes.

Physicochemical and Structural Characteristics

The unique arrangement of atoms in this compound dictates its physical and chemical behavior. The presence of both a chloro and a bulky iodo group on the pyridine ring influences its steric and electronic properties, making it a versatile intermediate for various coupling reactions.

Data Summary

| Property | Value | Source(s) |

| CAS Number | 1224719-11-2 (pyridin-2-ol form) | [1] |

| 188057-26-3 (pyridin-3-ol isomer) | [2] | |

| Molecular Formula | C₅H₃ClINO | [1] |

| Molecular Weight | 255.44 g/mol | [1] |

| Appearance | White to light yellow crystal/powder | |

| Boiling Point | 332.821°C at 760 mmHg (Predicted) | [2] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [1] |

| SMILES | OC1=NC(Cl)=CC=C1I | [1] |

Tautomerism: The Pyridinol-Pyridinone Equilibrium

A fundamental characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridinone isomers. In the case of this compound, this equilibrium is crucial to its reactivity and how it interacts with biological targets. The pyridinone form is often favored in the solid state and in various solvents due to its ability to form stable hydrogen-bonded dimers. This equilibrium can be influenced by factors such as solvent polarity and pH.

Caption: Tautomeric equilibrium between the pyridinol and pyridinone forms.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, typically starting from a readily available pyridinol derivative. The key transformation is the regioselective iodination of the chlorinated pyridine ring.

Synthetic Workflow

Caption: General workflow for the synthesis of 6-Chloro-2-iodopyridin-3-ol.

Detailed Experimental Protocol: Iodination of 6-Chloropyridin-3-ol

This protocol describes the synthesis of the related isomer, 6-chloro-2-iodopyridin-3-ol, which provides a reliable method for introducing iodine onto the 6-chloropyridinol scaffold.[3]

Materials:

-

6-Chloropyridin-3-ol (112 g, 868 mmol)

-

Tetrahydrofuran (THF) (800 mL)

-

Water (800 mL)

-

Sodium carbonate (92.0 g, 1.736 mol)

-

Iodine (244.2 g, 1.04 mol)

-

Hexane

-

Hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a suitable reaction vessel, dissolve 6-Chloropyridin-3-ol in a solvent mixture of THF and water.

-

To the solution, add sodium carbonate followed by the portion-wise addition of iodine.

-

Stir the reaction mixture at room temperature for 4 hours.

-

After the reaction is complete, separate the aqueous and organic phases. The product will be predominantly in the aqueous phase.

-

Wash the aqueous phase with hexane (2 x 400 mL) to remove any unreacted iodine and other nonpolar impurities.

-

Adjust the pH of the aqueous phase to 7 using hydrochloric acid.

-

Extract the product from the aqueous phase with ethyl acetate (4 x 500 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Wash the crude product with a minimal amount of cold ethyl acetate to yield the purified 6-chloro-2-iodopyridin-3-ol (yield: 163 g, 75%).[3]

Characterization: The structure of the product can be confirmed by ¹H NMR spectroscopy. For 6-chloro-2-iodopyridin-3-ol, the expected signals in DMSO-d₆ are: δ 11.13 (s, 1H, OH), 7.31 (dd, J = 8.4, 12.8 Hz, 2H).[3]

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 6-chloro-3-iodopyridin-2-one moiety is a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

The pyridinone core can form key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases. The chloro and iodo substituents at the 6 and 3 positions, respectively, serve as versatile synthetic handles for introducing a variety of functional groups through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Targeting the RAS-RAF-MEK-ERK Pathway

One of the most important signaling pathways in cancer is the RAS-RAF-MEK-ERK pathway (also known as the MAPK pathway). Constitutive activation of this pathway, often through mutations in genes like BRAF or KRAS, leads to uncontrolled cell proliferation and survival. Several approved and investigational cancer drugs target key kinases in this pathway, such as BRAF and MEK.

The pyridinone scaffold has been successfully incorporated into inhibitors of both BRAF and MEK kinases.[4][5] The general structure of such inhibitors often involves the pyridinone core acting as a hinge-binder, with substituents at the 3- and 6-positions extending into other regions of the ATP-binding pocket to enhance affinity and selectivity.

Caption: The RAS-RAF-MEK-ERK signaling pathway and points of inhibition by pyridinone-based drugs.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is important to consult the Safety Data Sheet (SDS) before use.

General Hazards:

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Handling Recommendations:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of biologically active molecules. Its utility is particularly evident in the development of kinase inhibitors targeting critical cancer-related signaling pathways. The ability to readily modify the scaffold at two distinct positions allows for the fine-tuning of pharmacological properties, making it an attractive starting point for drug discovery campaigns. Future research will likely continue to explore the potential of this and related pyridinone scaffolds in developing novel therapeutics for a range of diseases.

References

-

Hirayama, T., et al. (2015). Synthetic Studies on Centromere-Associated Protein-E (CENP-E) Inhibitors: 2. Application of Electrostatic Potential Map (EPM) and Structure-Based Modeling to Imidazo[1,2-a]pyridine Derivatives as Anti-Tumor Agents. Journal of Medicinal Chemistry, 58(20), 8036–8053. [Link]

-

Mathes, B. M., & Filla, S. A. (2003). A convenient synthesis of 2-chloro-5-hydroxypyridine. Tetrahedron Letters, 44(4), 725-728. [Link]

-

Wallace, E. M., et al. (2007). 4-anilino-5-carboxamido-2-pyridone derivatives as noncompetitive inhibitors of mitogen-activated protein kinase kinase. Journal of Medicinal Chemistry, 50(21), 5229-5237. [Link]

-

Stuart, D. D. (2014). BRAF inhibitors based on an imidazo[1][6]pyridin-2-one scaffold and a meta substituted middle ring. Bioorganic & Medicinal Chemistry Letters, 24(5), 1344-1347. [Link]

-

Cui, J. J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(20), 6343-6356. [Link]

-

Tsai, J., et al. (2011). Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. ACS Medicinal Chemistry Letters, 2(4), 301-305. [Link]

-

Genentech, Inc. (2017). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. Journal of Medicinal Chemistry, 60(15), 6531-6544. [Link]

Sources

- 1. 1224719-11-2|this compound|BLD Pharm [bldpharm.com]

- 2. CAS 188057-26-3 | 6-chloro-2-iodopyridin-3-ol - Synblock [synblock.com]

- 3. 6-CHLORO-2-IODO-3-HYDROXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 4. BRAF inhibitors based on an imidazo[4,5]pyridin-2-one scaffold and a meta substituted middle ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-anilino-5-carboxamido-2-pyridone derivatives as noncompetitive inhibitors of mitogen-activated protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]

Core Molecular Identity: Structure, Isomerism, and Tautomerism

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 6-Chloro-3-iodopyridin-2-ol

This guide provides a comprehensive technical overview of this compound, a halogenated pyridine derivative of significant interest to researchers and professionals in drug development. We will delve into its core molecular structure, the critical concept of tautomerism that dictates its reactivity, its physicochemical properties, synthetic pathways, and its role as a versatile building block in medicinal chemistry.

This compound is a substituted pyridine ring, a heterocyclic scaffold prevalent in many biologically active molecules.[1] Understanding its precise structure is fundamental to exploiting its synthetic potential.

Systematic Nomenclature and Identification

Correctly identifying this molecule is crucial, as several constitutional isomers exist. The IUPAC name, This compound , specifies the location of each substituent on the pyridine ring. It is essential to distinguish it from its common isomer, 6-chloro-2-iodopyridin-3-ol.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1224719-11-2 | [2][3] |

| Molecular Formula | C₅H₃ClINO | [2][4][5] |

| Molecular Weight | 255.44 g/mol | [4][5] |

| Canonical SMILES | C1=CC(=NC(=C1O)I)Cl | [4] |

| InChIKey | FWIMPBYPMQSSCD-UHFFFAOYSA-N | [4] |

The Predominant Structural Form: Keto-Enol Tautomerism

A critical feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridin-2(1H)-one form. For this compound, this equilibrium is heavily skewed towards the pyridin-2(1H)-one (keto) form. This phenomenon is central to its reactivity and must be considered in reaction design. The stability of the keto form is attributed to the amide-like resonance within the ring, which imparts significant aromatic character.

Caption: Tautomeric equilibrium favoring the pyridin-2(1H)-one form.

Physicochemical Properties

The physical properties of this compound are consistent with a substituted aromatic system. Its limited solubility in water and preference for organic solvents are key considerations for reaction and purification protocols.

| Property | Value | Notes |

| Boiling Point | 332.8°C at 760 mmHg (Predicted) | [5] |

| Solubility | Slightly soluble in water (1.3 g/L at 25°C) | [6][7] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [2][8] |

Synthesis and Reactivity Profile

The true value of this compound lies in its versatile reactivity, which allows for the sequential and regioselective introduction of diverse functional groups.

General Synthetic Approach

While specific synthesis routes for the 3-iodo isomer can be proprietary, a general and illustrative synthesis for the closely related isomer, 6-chloro-2-iodopyridin-3-ol, provides insight into the core chemistry.[9] This process involves the direct iodination of a pyridinol precursor.

Exemplary Protocol: Synthesis of 6-Chloro-2-iodopyridin-3-ol [9]

-

Step 1: Dissolution: 6-Chloropyridin-3-ol is dissolved in a mixture of Tetrahydrofuran (THF) and water.

-

Rationale: The solvent system is chosen to solubilize both the organic starting material and the inorganic base.

-

-

Step 2: Addition of Reagents: Sodium carbonate is added as a base, followed by the portion-wise addition of iodine.

-

Rationale: The base deprotonates the hydroxyl group, activating the ring towards electrophilic substitution by iodine.

-

-

Step 3: Reaction: The mixture is stirred at room temperature for several hours until the reaction is complete, monitored by a technique like TLC or LC-MS.

-

Step 4: Work-up and Extraction: The organic and aqueous phases are separated. The pH of the aqueous phase, containing the product, is adjusted to neutral (pH 7) with hydrochloric acid. The product is then extracted into an organic solvent like ethyl acetate.

-

Rationale: Neutralization ensures the product is in its neutral form, maximizing its solubility in the organic extraction solvent. Washing with hexane removes non-polar impurities.

-

-

Step 5: Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, often by washing or recrystallization.

Caption: Generalized workflow for the synthesis of a chloro-iodopyridinol.

A Hub for Selective Functionalization

The reactivity of this compound is dominated by the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making the iodine an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. This allows for selective functionalization at the C3 position while leaving the C6-chloro group intact for subsequent transformations.

-

C3-Iodo Position: Highly susceptible to Suzuki, Stille, Sonogashira, and Heck cross-coupling reactions, enabling the introduction of aryl, heteroaryl, vinyl, or alkynyl groups.

-

C6-Chloro Position: Can undergo nucleophilic aromatic substitution (SₙAr) with strong nucleophiles or participate in cross-coupling reactions under more forcing conditions than the C3-iodo position.

-

N1/O2 Positions (Tautomer Dependent): The nitrogen in the pyridone form and the oxygen in the pyridinol form are nucleophilic and can be targeted for alkylation or acylation reactions.

Caption: Reactivity map showing sites for selective functionalization.

Applications in Drug Discovery

Halogenated heterocyclic compounds are cornerstones of modern medicinal chemistry.[10][11] this compound is not typically a final drug product but rather a high-value intermediate or building block. Its utility stems from its ability to serve as a rigid scaffold onto which pharmacophoric elements can be precisely installed.

The pyridine core is a common motif in drugs targeting a wide range of conditions, including cancers, neurological disorders, and infectious diseases.[1][12] The strategic placement of chloro and iodo substituents on this scaffold provides chemists with reliable handles to build molecular complexity and fine-tune a compound's properties to achieve desired potency and selectivity for biological targets like kinases or G protein-coupled receptors.[13]

Safety, Handling, and Experimental Protocols

As with all specialized laboratory chemicals, proper handling is paramount to ensure safety.

Hazard Identification and Safe Handling

Based on data for related compounds, this compound should be handled as a hazardous substance.

-

Primary Hazards: Causes skin and serious eye irritation.[4][14] May cause respiratory irritation.[4][15] May be harmful if swallowed.[15][16]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[14][16]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood.[15][16] Avoid breathing dust, fumes, or vapors.[14] Wash hands and any exposed skin thoroughly after handling.[14]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[14] Store locked up.[16]

Protocol: Quality Control via ¹H NMR Spectroscopy

Verifying the structure and purity of the starting material is a non-negotiable step in any synthetic campaign. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.

-

Objective: To confirm the structural integrity and assess the purity of a batch of this compound.

-

Materials: NMR tube, deuterated solvent (e.g., DMSO-d₆), sample of this compound, micropipette.

-

Procedure:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in ~0.6 mL of DMSO-d₆ in a small vial.

-

Rationale: DMSO-d₆ is an excellent solvent for many polar organic molecules and its residual solvent peak does not typically obscure key signals. It also allows for the observation of exchangeable protons like those from -OH or -NH groups.

-

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire the ¹H NMR spectrum according to the spectrometer's standard operating procedure.

-

Data Interpretation:

-

Analyze the chemical shifts (δ) of the aromatic protons to confirm the substitution pattern.

-

Examine the coupling constants (J) between adjacent protons.

-

Integrate the signals to determine the relative ratio of protons.

-

Look for the presence of a broad singlet at high chemical shift (typically >10 ppm) corresponding to the N-H proton of the major pyridone tautomer.

-

Check for impurity peaks and integrate them against the product peaks to estimate purity.

-

-

Conclusion

This compound, existing predominantly as its pyridin-2(1H)-one tautomer, is a synthetically powerful building block. Its value is defined by the differential reactivity of its halogen substituents, which enables chemists to perform regioselective cross-coupling and substitution reactions. This controlled, stepwise functionalization makes it a highly sought-after intermediate for constructing complex molecular architectures, particularly in the field of drug discovery where precise control over a molecule's final structure is essential for achieving therapeutic efficacy.

References

- Vertex AI Search.

- Sigma-Aldrich. SAFETY DATA SHEET. (2024-09-08). Accessed January 21, 2026.

- Sigma-Aldrich. SAFETY DATA SHEET. (2024-08-07). Accessed January 21, 2026.

- ChemicalBook. 6-CHLORO-2-IODO-3-HYDROXYPYRIDINE synthesis. Accessed January 21, 2026.

- PubChem. 6-Chloro-2-iodo-3-hydroxypyridine | C5H3ClINO | CID 23433158. Accessed January 21, 2026.

- Fisher Scientific. SAFETY DATA SHEET. (2021-12-25). Accessed January 21, 2026.

- Sigma-Aldrich. 6-Chloro-3-iodo-2-methylpyridine | 249291-79-0. Accessed January 21, 2026.

- Sigma-Aldrich. SAFETY DATA SHEET. (2024-09-07). Accessed January 21, 2026.

- ChemicalBook. 6-chloro-3-iodo-2-(trifluoroMethoxy)pyridine | 1221171-95-4. Accessed January 21, 2026.

- ChemicalBook. 6-CHLORO-2-IODO-3-HYDROXYPYRIDINE - Safety Data Sheet. (2025-07-26). Accessed January 21, 2026.

- Apollo Scientific. 6-Chloro-3-iodopyridin-2-amine. Accessed January 21, 2026.

- Synblock. CAS 188057-26-3 | 6-chloro-2-iodopyridin-3-ol. Accessed January 21, 2026.

- ChemicalBook. 6-chloro-3-iodopyridin-2-amine | 800402-06-6. Accessed January 21, 2026.

- BLD Pharm. 1224719-11-2|this compound. Accessed January 21, 2026.

- Fisher Scientific. 6-Chloro-2-iodo-3-hydroxypyridine, 98%. Accessed January 21, 2026.

- BLD Pharm. 188057-26-3|6-Chloro-2-iodopyridin-3-ol. Accessed January 21, 2026.

- Sunway Pharm Ltd. This compound - CAS:1224719-11-2. Accessed January 21, 2026.

- anjiang. The Chemistry of Innovation: Applications of 2-Chloro-3-iodopyridine. Accessed January 21, 2026.

- 001CHEMICAL. CAS No. 800402-06-6, 6-Chloro-3-iodopyridin-2-amine. Accessed January 21, 2026.

- PubChem. 6-Chloro-2-nitropyridin-3-ol | C5H3ClN2O3 | CID 53427716. Accessed January 21, 2026.

- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Accessed January 21, 2026.

- PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019-07-01). Accessed January 21, 2026.

- Sigma-Aldrich. 6-Bromo-2-chloro-3-iodopyridine AldrichCPR 1138444-17-3. Accessed January 21, 2026.

- Benchchem. An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional. Accessed January 21, 2026.

- MDPI. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Accessed January 21, 2026.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1224719-11-2|this compound|BLD Pharm [bldpharm.com]

- 3. This compound - CAS:1224719-11-2 - Sunway Pharm Ltd [3wpharm.com]

- 4. 6-Chloro-2-iodo-3-hydroxypyridine | C5H3ClINO | CID 23433158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 188057-26-3 | 6-chloro-2-iodopyridin-3-ol - Synblock [synblock.com]

- 6. 6-CHLORO-2-IODO-3-HYDROXYPYRIDINE - Safety Data Sheet [chemicalbook.com]

- 7. 6-Chloro-2-iodo-3-hydroxypyridine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. 6-Chloro-3-iodo-2-methylpyridine | 249291-79-0 [sigmaaldrich.com]

- 9. 6-CHLORO-2-IODO-3-HYDROXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

A-Z Guide to the Synthesis of 6-Chloro-3-iodopyridin-2-ol: Mechanisms, Protocols, and Expert Insights

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the synthetic pathways leading to 6-Chloro-3-iodopyridin-2-ol, a valuable heterocyclic building block in medicinal chemistry and materials science. We will move beyond simple procedural outlines to explore the underlying chemical principles, justify experimental choices, and present detailed, reproducible protocols.

Strategic Overview: The Synthetic Blueprint

The synthesis of this compound is primarily achieved through the electrophilic iodination of a readily available precursor, 6-chloropyridin-2-ol. The core challenge lies in achieving regioselective iodination at the C3 position of the pyridine ring. The electron-donating nature of the hydroxyl group (in its pyridin-2-one tautomeric form) activates the ring towards electrophilic attack, directing incoming electrophiles to the positions ortho and para to it.

The overall synthetic workflow can be visualized as a two-stage process: first, ensuring the availability and purity of the starting material, and second, executing a selective and high-yield iodination reaction.

Caption: High-level workflow for the synthesis of this compound.

Precursor Synthesis: Securing the Starting Material

The primary precursor for this synthesis is 6-chloropyridin-2-ol. While commercially available, understanding its preparation provides greater control over purity and cost for large-scale applications. It is typically synthesized via the hydrolysis of 2,6-dichloropyridine.

-

Causality: The hydrolysis reaction proceeds via nucleophilic aromatic substitution (SNAr). The pyridinic nitrogen activates the C2 and C6 positions towards nucleophilic attack. Hydroxide ion (from NaOH or KOH) acts as the nucleophile, displacing one of the chloro substituents. The reaction is typically performed in an aqueous medium or a mixture of water and a co-solvent at elevated temperatures. Controlling the stoichiometry and reaction time is crucial to favor monosubstitution over the formation of 2,6-dihydroxypyridine.

Core Synthesis: Electrophilic Iodination of 6-Chloropyridin-2-ol

The introduction of an iodine atom onto the 6-chloropyridin-2-ol scaffold is an electrophilic aromatic substitution reaction. The choice of the iodinating agent is the most critical parameter, influencing reaction rate, selectivity, and overall yield. Two highly effective and commonly employed reagents are N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl).

Mechanism of Iodination

The pyridin-2-ol exists in equilibrium with its pyridin-2-one tautomer. The 2-one form is electron-rich and behaves similarly to an enol, making the C3 and C5 positions susceptible to electrophilic attack. The hydroxyl group is a powerful ortho-, para-director. Given that the C6 position is blocked by a chlorine atom and the C4 position is para, the C3 and C5 positions (ortho) are activated. Steric hindrance from the adjacent chlorine atom at C6 may slightly favor attack at the C5 position, but electronically, the C3 position is also highly activated. In practice, iodination at C3 is readily achieved.

The general mechanism involves the generation of an electrophilic iodine species (I+) which is attacked by the electron-rich pi system of the pyridine ring, forming a resonance-stabilized intermediate (sigma complex). Subsequent deprotonation restores aromaticity and yields the final iodinated product.

Caption: Simplified mechanism for the electrophilic iodination of the pyridin-2-one tautomer.

Method A: Iodination using N-Iodosuccinimide (NIS)

N-Iodosuccinimide is a mild and highly effective electrophilic iodinating agent.[1] Its key advantage lies in its ease of handling (it's a crystalline solid) and the generation of neutral succinimide as a byproduct, which simplifies purification.[1] Reactions with NIS often proceed under neutral or slightly acidic conditions.[2][3]

Expertise & Causality:

-

Solvent Choice: Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) are excellent solvent choices. They are polar aprotic solvents capable of dissolving the pyridinol substrate and NIS, facilitating a homogeneous reaction mixture.

-

Catalyst: While the reaction can proceed without a catalyst, the addition of a catalytic amount of a protic acid like p-toluenesulfonic acid (p-TSA) or trifluoroacetic acid (TFA) can significantly accelerate the reaction.[3] The acid protonates the NIS, making the iodine atom more electrophilic and susceptible to nucleophilic attack.

-

Temperature: The reaction is often performed at room temperature, but gentle heating (e.g., to 40-60 °C) or even reflux can be used to drive the reaction to completion, especially if the substrate is less reactive.[2]

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 6-chloropyridin-2-ol (1.0 eq).

-

Dissolution: Add anhydrous acetonitrile (approx. 10-15 mL per gram of substrate). Stir until the solid is fully dissolved.

-

Reagent Addition: Add N-Iodosuccinimide (1.1-1.2 eq) to the solution in one portion. If using a catalyst, add p-toluenesulfonic acid monohydrate (0.1 eq).

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis (e.g., using a 1:1 mixture of ethyl acetate and hexanes) indicates complete consumption of the starting material.

-

Quenching & Workup: Upon completion, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to quench any unreacted iodine.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Method B: Iodination using Iodine Monochloride (ICl)

Iodine monochloride is a more potent iodinating agent than NIS.[4] It is a highly reactive liquid or low-melting solid that must be handled with care in a well-ventilated fume hood. The I-Cl bond is polarized, making the iodine atom strongly electrophilic.

Expertise & Causality:

-

Solvent Choice: Acetic acid or a mixture of acetic acid and water is commonly used. The acidic medium helps to activate the ICl and stabilize the reaction intermediates.

-

Base: A base, such as sodium acetate, is often added. This serves to buffer the reaction mixture and neutralize the HCl byproduct that is formed, preventing potential side reactions.

-

Temperature Control: The addition of ICl is often performed at a reduced temperature (e.g., 0-10 °C) to control the reaction rate and minimize the formation of byproducts. After the addition, the reaction is typically allowed to warm to room temperature.

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add 6-chloropyridin-2-ol (1.0 eq) and sodium acetate (1.5 eq).

-

Dissolution: Add glacial acetic acid (approx. 10 mL per gram of substrate) and stir to form a suspension. Cool the flask in an ice-water bath.

-

Reagent Addition: Prepare a solution of iodine monochloride (1.1 eq) in glacial acetic acid. Add this solution dropwise to the cooled suspension over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours, monitoring by TLC.

-

Quenching & Workup: Carefully pour the reaction mixture over crushed ice containing a saturated solution of sodium bisulfite (NaHSO3) to neutralize the excess ICl.

-

Precipitation & Filtration: The product often precipitates as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Purification: The filtered solid can be further purified by recrystallizing from ethanol or another suitable solvent to yield pure this compound.

Comparative Analysis of Iodination Methods

| Parameter | N-Iodosuccinimide (NIS) Method | Iodine Monochloride (ICl) Method |

| Reagent Handling | Crystalline solid, easy to handle.[1] | Corrosive liquid/solid, requires care.[5] |

| Reactivity | Mild to moderate.[1] | High, very reactive.[4] |

| Reaction Conditions | Typically neutral or mildly acidic, room temp. to gentle heat.[2] | Acidic (acetic acid), often requires initial cooling. |

| Byproducts | Succinimide (water-soluble, easy to remove). | HCl (acidic, requires neutralization). |

| Workup | Standard aqueous workup and extraction. | Often involves precipitation and filtration. |

| Ideal Application | Suitable for sensitive substrates with multiple functional groups. | Good for less reactive substrates; cost-effective for scale-up. |

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.

-

N-Iodosuccinimide: NIS is an oxidizing agent and an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Iodine Monochloride: ICl is highly corrosive and a strong oxidizing agent that reacts violently with water. It can cause severe burns. Always add it slowly and control the reaction temperature.

-

Solvents: Acetonitrile, DMF, and acetic acid are flammable and toxic. Handle with appropriate care.

References

- Mathes, B. M., & Filla, S. A. (2003). Tetrahedron Letters, 44(4), 725-728.

- Khansole, S. V., Mokle, S. S., Sayyed, M. A., & Vibhute, Y. B. (2008). Pyridinium Iodochloride: An Efficient Reagent for Iodination of Hydroxylated Aromatic Ketones and Aldehydes. Journal of the Chinese Chemical Society, 55, 871.

-

Organic Syntheses. N-Iodosuccinimide procedure. Available at: [Link]

- Filimonov, V. D., Krasnokutskaya, E. A., & Lesina, N. F. (2003). Generation of Electrophilic Iodine from Iodine Monochloride in Neutral Media. Iodination and Protodeiodination of Carbazole.

- Jiangsu Jiujiujiu Tech. (2013). Method for preparing 3,5,6-trichloropyridin-2-ol sodium by improved one pot process. CN102020612A.

-

MacMillan Group. (n.d.). N-Iodosuccinimide in Halogenation Reactions. Available at: [Link]

-

ResearchGate. (n.d.). A possible mechanism of iodination for aromatic compounds. Available at: [Link]

- Google Patents. (n.d.). 3,5,6-trichloropyridin-2-ol sodium synthesis method. CN104163789A.

- ResearchGate. (2008). Mild and Efficient Iodination of Aromatic Compounds with Pyridine–Iodine Monochloride Complex (PyICI).

- Google Patents. (n.d.). Method for preparing 3,5,6-trichloropyridine-2-ol sodium. CN102702088B.

- Organic Syntheses. (2012).

-

Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS). Available at: [Link]

- Google Patents. (n.d.).

-

Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Available at: [Link]

Sources

- 1. calibrechem.com [calibrechem.com]

- 2. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]

- 3. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. A Mild and Useful Electrophilic Iodinating Reagent | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

A Spectroscopic Investigation of 6-Chloro-3-iodopyridin-2-ol: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic data for 6-Chloro-3-iodopyridin-2-ol, a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's structural features as elucidated by nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy. The guide emphasizes not just the data itself, but the scientific rationale behind the spectral interpretations and the experimental methodologies for acquiring such data.

Introduction to this compound

This compound is a polysubstituted heterocyclic compound with the molecular formula C₅H₃ClINO. Its structure, featuring a pyridin-2-one core with both chloro and iodo substituents, presents a unique electronic and steric environment. This substitution pattern is crucial for its potential applications, as the halogen atoms can serve as handles for further synthetic modifications, such as cross-coupling reactions, and can influence the molecule's biological activity and material properties. Understanding the precise structure and electronic nature of this molecule is paramount for its effective utilization in research and development. Spectroscopic analysis provides the foundational data for this understanding.

The pyridin-2-one scaffold is a common motif in many biologically active compounds. The presence of a chlorine atom at the 6-position and an iodine atom at the 3-position is expected to significantly influence the electron distribution within the pyridine ring, which in turn affects its reactivity and intermolecular interactions. This guide will walk through the expected spectroscopic signatures of this molecule, providing a benchmark for its identification and characterization.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the pyridine ring.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a broad signal for the N-H proton. The chemical shifts are influenced by the electron-withdrawing effects of the chloro, iodo, and carbonyl groups, as well as the tautomeric equilibrium between the pyridin-2-ol and 2-pyridone forms, with the latter being predominant in most solvents.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~11-13 | br s | - | 1H | N-H |

| ~7.8 | d | ~8.0 | 1H | H-4 |

| ~6.5 | d | ~8.0 | 1H | H-5 |

The proton at the 4-position (H-4) is expected to be downfield due to the anisotropic effect of the adjacent iodine atom and the deshielding effect of the carbonyl group. The proton at the 5-position (H-5) will be upfield in comparison. The coupling between these two protons should result in a doublet for each signal, with a typical ortho-coupling constant of around 8.0 Hz. The N-H proton signal is expected to be a broad singlet and its chemical shift can be highly dependent on concentration and temperature.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton. We expect to see five distinct signals for the five carbons of the pyridine ring.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | C-2 | Carbonyl carbon, significantly deshielded. |

| ~150 | C-6 | Attached to chlorine, deshielded. |

| ~140 | C-4 | Deshielded by adjacent iodine and nitrogen. |

| ~110 | C-5 | Shielded relative to other ring carbons. |

| ~90 | C-3 | Attached to iodine, significant shielding effect ("heavy atom effect"). |

The chemical shifts are predicted based on the known effects of substituents on the pyridine ring. The carbonyl carbon (C-2) will be the most downfield. The carbon bearing the chlorine (C-6) will also be significantly downfield. The carbon attached to the iodine (C-3) is expected to be shifted upfield due to the "heavy atom effect."

Caption: Predicted NMR assignments for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Expected Mass Spectrum

For this compound (C₅H₃ClINO), the molecular weight is 255.44 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass would be a key identifier. The presence of chlorine and iodine will result in a characteristic isotopic pattern for the molecular ion peak.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 255/257 | [M]⁺ | Molecular ion with a characteristic isotopic pattern for one chlorine atom (ratio of ~3:1 for the M and M+2 peaks). |

| 220/222 | [M-Cl]⁺ | Loss of a chlorine radical. |

| 128 | [M-I]⁺ | Loss of an iodine radical. |

| 100 | [M-I-CO]⁺ | Subsequent loss of carbon monoxide from the [M-I]⁺ fragment. |

The fragmentation is likely to be initiated by the loss of the halogen substituents. The relative abundance of the fragment ions will depend on the ionization technique used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum arises from the vibrations of the chemical bonds.

Expected IR Absorption Bands

The IR spectrum of this compound will be dominated by the vibrations of the pyridin-2-one ring system.

Table 4: Predicted IR Absorption Bands for this compound (Solid, KBr)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2800 | Broad, Medium | N-H stretching vibration, likely broadened due to hydrogen bonding. |

| ~1660 | Strong | C=O stretching vibration of the amide group. |

| ~1600, ~1550 | Medium-Strong | C=C and C=N stretching vibrations of the pyridine ring. |

| ~1250 | Medium | C-N stretching vibration. |

| ~800-700 | Strong | C-H out-of-plane bending vibrations. |

| Below 700 | Medium | C-Cl and C-I stretching vibrations. |

The strong absorption around 1660 cm⁻¹ is a key indicator of the 2-pyridone tautomer. The broad N-H stretch is also characteristic of this form, especially in the solid state where intermolecular hydrogen bonding is significant.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Expected UV-Vis Absorption

The conjugated π-system of the pyridin-2-one ring in this compound is expected to give rise to characteristic UV absorptions.

Table 5: Predicted UV-Vis Absorption Maxima for this compound (in Methanol)

| λ_max (nm) | Molar Absorptivity (ε) | Transition |

| ~230 | High | π → π |

| ~300 | Moderate | n → π |

The exact positions of the absorption maxima and the molar absorptivities can be influenced by the solvent polarity. The π → π* transition is typically more intense than the n → π* transition.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. These should be adapted based on the specific instrumentation available.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum at room temperature.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

-

Process the data with an exponential window function and perform phase and baseline correction.

-

-

¹³C NMR Acquisition:

-

Use the same sample as for ¹H NMR.

-

Typical parameters for a proton-decoupled spectrum: spectral width of 250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

Mass Spectrometry

-

Ionization Method: Choose an appropriate ionization technique. Electron Ionization (EI) is suitable for volatile and thermally stable compounds and provides rich fragmentation data. Electrospray Ionization (ESI) is a softer technique suitable for less volatile or thermally labile compounds, often yielding a prominent molecular ion peak.[1][2][3]

-

Sample Introduction: For EI, a direct insertion probe can be used. For ESI, dissolve the sample in a suitable solvent like methanol or acetonitrile and infuse it into the mass spectrometer.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. For HRMS, use a high-resolution instrument like a time-of-flight (TOF) or Orbitrap mass spectrometer.

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid):

-

KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or acetone). Apply a drop of the solution to a salt plate (NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid.[4][5]

-

-

Data Acquisition:

-

Place the sample in the IR spectrometer.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Caption: General experimental workflow for spectroscopic analysis.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By combining theoretical knowledge with data from analogous compounds, we have constructed a detailed and predictive spectroscopic profile. This information serves as a valuable resource for the unambiguous identification and characterization of this important molecule, facilitating its use in further research and development endeavors. The provided protocols offer a starting point for obtaining high-quality spectroscopic data, ensuring the scientific rigor required in modern chemical research.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- de Hoffmann, E., & Stroobant, V. (2007).

- Field, L. D., Sternhell, S., & Kalman, J. R. (2013).

-

SpectraBase. (n.d.). 2-Hydroxypyridine. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Chloro-3-iodopyridin-2-ol

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 6-Chloro-3-iodopyridin-2-ol. It is intended for researchers, scientists, and professionals in drug development who utilize NMR for the structural elucidation and characterization of heterocyclic compounds. This document delves into the theoretical underpinnings of the expected NMR spectra, considering the crucial role of tautomerism and the electronic effects of substituents on the pyridine ring.

Introduction: The Structural Complexity of Substituted 2-Hydroxypyridines

This compound is a halogenated pyridine derivative with potential applications as a building block in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of its molecular structure. However, the interpretation of the NMR spectra of 2-hydroxypyridines is not straightforward due to the phenomenon of lactam-lactim tautomerism. The compound can exist in two interconverting forms: the aromatic 2-hydroxypyridine form and the non-aromatic 2-pyridone form. The position of this equilibrium is highly dependent on factors such as the solvent, temperature, and the electronic nature of other substituents on the ring.[1][2]

The choice of NMR solvent can significantly influence which tautomer is predominantly observed. Non-polar solvents tend to favor the 2-hydroxypyridine tautomer, while polar solvents, through hydrogen bonding, stabilize the more polar 2-pyridone form.[2] In the solid state, the 2-pyridone form is generally the most prevalent.[2][3] Understanding this equilibrium is paramount for the accurate interpretation of the NMR data.

The Tautomeric Equilibrium of this compound

The tautomeric equilibrium between the pyridin-2-ol and pyridin-2-one forms of the title compound is a central aspect of its structural chemistry. The electron-withdrawing nature of the chloro and iodo substituents will also influence this equilibrium.

Caption: Tautomeric equilibrium of this compound.

Note: The DOT script above is a template. Actual chemical structure images would need to be generated and hosted to be displayed.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the protons at the C4 and C5 positions. The chemical shifts and coupling constants of these protons will be highly dependent on which tautomeric form is present.

Predicted ¹H NMR Spectrum of the 2-Pyridone Tautomer

In a polar aprotic solvent like DMSO-d₆, the 2-pyridone tautomer is expected to be the major species. The ring protons in 2-pyridones are typically observed at specific chemical shifts.[4] The electron-withdrawing chloro and iodo groups will further deshield the ring protons.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-4 | 7.8 - 8.0 | Doublet | ~8-9 | Deshielded by the adjacent iodine and the carbonyl group. |

| H-5 | 6.5 - 6.7 | Doublet | ~8-9 | Shielded relative to H-4 due to its position relative to the carbonyl group. |

| N-H | 11.0 - 13.0 | Broad Singlet | - | The N-H proton of the pyridone is typically broad and significantly downfield. |

Predicted ¹H NMR Spectrum of the 2-Hydroxypyridine Tautomer

In a non-polar solvent like benzene-d₆ or cyclohexane-d₁₂, the 2-hydroxypyridine tautomer may be more prevalent. The aromaticity of this form will influence the chemical shifts.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-4 | 7.5 - 7.7 | Doublet | ~8-9 | Located in a more traditional aromatic pyridine environment. |

| H-5 | 6.9 - 7.1 | Doublet | ~8-9 | Influenced by the ortho chloro and meta iodo substituents. |

| O-H | 9.0 - 11.0 | Broad Singlet | - | The phenolic proton will be broad and downfield. |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide definitive evidence for the predominant tautomer. The chemical shift of the C2 carbon is particularly diagnostic: in the 2-pyridone form, it will appear as a carbonyl carbon at a significantly downfield chemical shift (around 160-170 ppm), while in the 2-hydroxypyridine form, it will be in the aromatic region, bonded to an oxygen (around 155-165 ppm).

Predicted ¹³C NMR Spectrum of the 2-Pyridone Tautomer

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C2 | 160 - 165 | Carbonyl carbon, significantly deshielded. |

| C3 | 85 - 95 | Shielded due to the heavy atom effect of the directly attached iodine. |

| C4 | 140 - 145 | Deshielded by the adjacent iodine and the overall electronic environment. |

| C5 | 110 - 115 | Shielded relative to C4. |

| C6 | 145 - 150 | Deshielded by the adjacent nitrogen and the chloro substituent. |

Predicted ¹³C NMR Spectrum of the 2-Hydroxypyridine Tautomer

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C2 | 155 - 165 | Aromatic carbon attached to an oxygen, deshielded. |

| C3 | 90 - 100 | Shielded by the directly attached iodine. |

| C4 | 135 - 140 | Aromatic carbon deshielded by the adjacent iodine. |

| C5 | 120 - 125 | Aromatic carbon influenced by the ortho chloro group. |

| C6 | 140 - 145 | Aromatic carbon attached to chlorine and adjacent to nitrogen. |

Experimental Protocol for NMR Analysis

To obtain high-quality NMR data for this compound, the following experimental protocol is recommended.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ for the pyridone tautomer or CDCl₃ for a mixture).

-

Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, as ¹³C is less sensitive.

-

-

2D NMR: To confirm assignments, it is highly recommended to acquire 2D NMR spectra, such as COSY (for ¹H-¹H correlations) and HSQC (for one-bond ¹H-¹³C correlations).

Sources

- 1. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 3. A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of 2-hydroxypyridine N-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. 2-Hydroxypyridine(142-08-5) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Solubility of 6-Chloro-3-iodopyridin-2-ol in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 6-Chloro-3-iodopyridin-2-ol, a halogenated pyridinol of significant interest in pharmaceutical and materials science research. Due to the limited availability of publicly accessible quantitative solubility data for this specific compound, this document emphasizes the theoretical principles governing its solubility and provides detailed, field-proven methodologies for its empirical determination. This approach empowers researchers to generate reliable and reproducible solubility data tailored to their specific applications.

Introduction: The Critical Role of Solubility in Research and Development

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a cornerstone of modern drug development and chemical process optimization. It directly influences a multitude of critical parameters, including reaction kinetics, purification efficiency, formulation strategies, and ultimately, bioavailability. A thorough understanding of a compound's solubility profile in various organic solvents is therefore not merely an academic exercise but a fundamental prerequisite for successful and efficient research and development.

This guide will delve into the physicochemical properties of this compound, explore the theoretical underpinnings of its solubility, and present robust protocols for its experimental determination.

Physicochemical Profile of this compound

A foundational understanding of the molecule's intrinsic properties is essential to predict and interpret its solubility behavior. Key physicochemical parameters for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₃ClINO | PubChem[1] |

| Molecular Weight | 255.44 g/mol | PubChem[1] |

| IUPAC Name | 6-chloro-2-iodopyridin-3-ol | PubChem[1] |

| XLogP3-AA | 2.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 33.1 Ų | PubChem[1] |

| Storage Conditions | Dry, sealed place; Keep in dark place, inert atmosphere, 2-8°C | Synblock[2], BLD Pharm[3] |

The XLogP3-AA value of 2.1 suggests a degree of lipophilicity, indicating that the compound will likely exhibit preferential solubility in organic solvents over water. The presence of a hydroxyl group (a hydrogen bond donor) and the nitrogen and oxygen atoms (hydrogen bond acceptors) allows for specific interactions with protic and polar aprotic solvents.[1]

Theoretical Framework for Solubility

The adage "like dissolves like" provides a simplified but powerful framework for predicting solubility.[4] The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the following factors are paramount:

-

Polarity : The molecule possesses both polar (hydroxyl group, nitrogen atom) and non-polar (chlorine and iodine substituted pyridine ring) regions. Its solubility will be highest in solvents with a similar balance of polarity.

-

Hydrogen Bonding : The hydroxyl group can participate in hydrogen bonding with protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., acetone, ethyl acetate).[5][6] This is often a dominant factor in determining solubility.

-

Van der Waals Forces : Halogen atoms (chlorine and iodine) contribute to London dispersion forces, which can enhance solubility in non-polar solvents like hexane.[7]

-

Temperature : The solubility of most solid compounds in organic solvents increases with temperature.[8][9][10] This is because the dissolution process is often endothermic, and adding heat shifts the equilibrium towards more dissolved solute, in accordance with Le Châtelier's principle.[4]

Based on these principles, we can make qualitative predictions about the solubility of this compound in different classes of organic solvents:

-

High Expected Solubility : In polar protic solvents like ethanol and methanol, due to the strong potential for hydrogen bonding. Also, in polar aprotic solvents like acetone and N,N-dimethylformamide (DMF) which can act as hydrogen bond acceptors.

-

Moderate Expected Solubility : In solvents with intermediate polarity such as ethyl acetate and dichloromethane.

-

Low Expected Solubility : In non-polar solvents like hexane and toluene, where the primary solute-solvent interactions would be weaker van der Waals forces.[7]

Experimental Determination of Solubility: A Validated Protocol

Given the absence of published quantitative data, a standardized experimental approach is crucial for obtaining reliable results. The following section outlines a detailed protocol for determining the equilibrium solubility of this compound, a method widely recognized for its accuracy and reproducibility.[11]

The Equilibrium Solubility (Shake-Flask) Method

This method involves equilibrating an excess of the solid solute with the solvent at a controlled temperature and then determining the concentration of the dissolved solute in the saturated solution.

Caption: Workflow for Equilibrium Solubility Determination.

-

Preparation :

-

Add an excess amount of this compound to a series of vials. The excess should be sufficient to ensure that a solid phase remains at equilibrium.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials in a constant temperature shaker bath.

-

Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[11] The time required for equilibration should be determined in preliminary experiments.

-

-

Sampling :

-

After equilibration, allow the vials to stand undisturbed for a sufficient time for the undissolved solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved microparticles.

-

-

Analysis :

-

Accurately dilute the filtered sample with a suitable solvent (mobile phase for chromatography is often a good choice).

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Quantification :

-

Prepare a series of standard solutions of known concentrations of this compound.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus concentration.

-

Use the calibration curve to determine the concentration of the experimental samples, and then back-calculate the solubility in the original solvent, accounting for the dilution factor.

-

Visual Method for Rapid Screening

For a less quantitative but faster assessment, a visual method can be employed. This involves the stepwise addition of a solvent to a known mass of the solute until complete dissolution is observed.

Caption: Workflow for Visual Solubility Screening.

This method is useful for preliminary screening of a large number of solvents but is less precise than the equilibrium solubility method.

Safety and Handling Considerations

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[12]

-

Hazard Statements : Causes skin irritation (H315), Causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Precautionary Statements :

-

Wash hands and exposed skin thoroughly after handling.[12]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[12]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[12]

-

Use only outdoors or in a well-ventilated area.[12]

-